Azinomycin B
CAS No.: 106486-76-4
Cat. No.: VC20746014
Molecular Formula: C31H33N3O11
Molecular Weight: 623.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106486-76-4 |
---|---|
Molecular Formula | C31H33N3O11 |
Molecular Weight | 623.6 g/mol |
IUPAC Name | [(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-[[(Z)-1-hydroxy-3-oxobut-1-en-2-yl]amino]-2-oxoethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C31H33N3O11/c1-14-7-6-8-18-19(14)9-17(42-5)10-20(18)30(41)45-27(31(4)13-43-31)29(40)33-23(28(39)32-21(12-35)15(2)36)24-26(44-16(3)37)25(38)22-11-34(22)24/h6-10,12,22,25-27,35,38H,11,13H2,1-5H3,(H,32,39)(H,33,40)/b21-12-,24-23+/t22-,25+,26+,27+,31-,34?/m0/s1 |
Standard InChI Key | QIKVYJOCQXXRSJ-PKDLRSQSSA-N |
Isomeric SMILES | CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)N/C(=C\O)/C(=O)C)[C@@]5(CO5)C)OC |
SMILES | CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |
Canonical SMILES | CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |
Chemical Structure and Properties
Azinomycin B (C31H33N3O11) is a complex natural product with a molecular weight of 623.6 g/mol . It contains densely assembled functionalities that contribute to its potent biological activity. The compound was initially isolated from Streptomyces sahachiroi, which was reisolated from Streptomyces griseofuscus along with its analog, azinomycin A .
Structural Features
The structural complexity of Azinomycin B is characterized by several key features:
-
Two electrophilic functional groups: an epoxide and an aziridine residue, both crucial for its DNA crosslinking ability
-
A naphthalene-containing "left half" that facilitates DNA binding
-
A 3-methoxy-5-methylnaphthoic acid (NPA) moiety that provides important noncovalent association with DNA
-
An unprecedented azabicyclic ring system that contributes to its unique structure
-
A highly active epoxide moiety that participates in DNA alkylation
The structure contains multiple stereogenic centers and functional groups that work in concert to achieve its biological activity. The naphthalene group serves as a DNA intercalating agent, while the epoxide and aziridine moieties function as alkylating agents that form covalent bonds with DNA bases .
Physical Properties
Azinomycin B exists as a stable compound under standard laboratory conditions. Its complex structure includes multiple reactive centers that can interact with biological macromolecules, particularly DNA. The compound's structure allows it to bind within the major groove of DNA, positioning its reactive groups for nucleophilic attack by purine bases .
Biosynthesis and Production
The biosynthesis of Azinomycin B involves a sophisticated enzymatic machinery encoded by a gene cluster in the producer organism.
Biosynthetic Gene Cluster
The azinomycin B biosynthetic gene cluster has been identified and sequenced from Streptomyces sahachiroi . Cloning and sequence analysis revealed:
The complete gene cluster spans approximately 63,538 nucleotides and contains all the genetic information necessary for the production of this complex natural product .
Biosynthetic Pathway
The biosynthesis of Azinomycin B proceeds through several distinct steps involving different enzyme systems. The naphthoic acid moiety is synthesized by an iterative type I PKS named AziB, which produces 5-methyl-naphthoic acid (NPA) . This intermediate undergoes subsequent modifications:
-
AziB1, a P450 hydroxylase, catalyzes a regiospecific hydroxylation at the C3 position of 5-methyl-NPA to produce 3-hydroxy-5-methyl-NPA
-
AziB2, an O-methyltransferase, methylates the hydroxyl group to form 3-methoxy-5-methyl-NPA
-
AziA1, a di-domain nonribosomal peptide synthetase, specifically incorporates the modified NPA to initiate the backbone formation of azinomycin B
This biosynthetic pathway represents a remarkable example of nature's ability to construct complex molecular architectures through enzyme-catalyzed reactions.
Mechanism of Action
The antitumor activity of Azinomycin B stems from its ability to interact with and modify DNA structure and function.
DNA Binding and Crosslinking
Azinomycin B binds within the major groove of DNA and forms covalent interstrand crosslinks (ISCs) with purine bases . This DNA alkylation and crosslinking ability is believed to be the primary mechanism for its potent antitumor activity. Studies have shown that:
-
The naphthalene group of azinomycin binds to DNA via intercalation
-
Equilibrium dialysis experiments provide an estimated binding constant of (1.3 ± 0.3) × 10³ M⁻¹ for the association of a nonalkylating azinomycin analogue with duplex DNA
-
The compound forms crosslinks at specific DNA sequences: 5'-dGNT and 5'-dGNC
Sequence Selectivity and Alkylation Mechanism
Antitumor Activity
Azinomycin B has demonstrated significant antitumor properties in various experimental models.
Experimental Evidence
Studies on the antitumor activities of Azinomycin B have shown promising results against multiple cancer types:
Cancer Type | Response to Azinomycin B | Survival Rate | Increased Life Span (ILS) |
---|---|---|---|
P388 leukemia | Highly effective | 57% (45 days) | 193% |
Ehrlich carcinoma | Highly effective | 63% (45 days) | 161% |
B-16 melanoma | Effective | Not reported | Not reported |
Lewis lung carcinoma | Less effective | Not reported | Not reported |
Meth A fibrosarcoma | Less effective | Not reported | Not reported |
Comparison with Azinomycin A
Comparative studies indicate that Azinomycin A, a structural analog of Azinomycin B, was somewhat less effective than Azinomycin B across all tested tumor systems . This difference in efficacy highlights the importance of Azinomycin B's specific structural features for optimal antitumor activity.
Structure-Activity Relationships
Understanding the relationship between Azinomycin B's structure and its biological activity provides valuable insights for potential drug development.
Key Structural Elements
Several structural components of Azinomycin B have been identified as crucial for its activity:
-
The aziridine residue is essential for DNA cross-link formation
-
The epoxide group contributes significantly to biological activity even in the absence of the aziridine group
-
The 3-methoxy-5-methylnaphthoic acid (NPA) moiety provides important noncovalent association with DNA, contributing to the specificity of DNA alkylation
Synthetic Analogues
Synthetic analogues of Azinomycin B have been developed to investigate structure-activity relationships:
-
Analogues containing an intact epoxide group but no aziridine residue retain significant biological activity
-
The "left half" of Azinomycin B (compounds 6, 8, and 9) has been synthesized and studied to understand the contribution of the naphthalene-containing portion to DNA binding and alkylation
-
AziA1, an enzyme involved in Azinomycin B biosynthesis, can activate several analogues of the natural starter unit, suggesting potential for metabolic engineering of new azinomycin analogues with modified NPA moieties
These studies provide valuable insights for the rational design of simplified yet effective azinomycin analogues with improved pharmaceutical properties.
Future Research Perspectives
Despite significant advances in understanding Azinomycin B, several areas warrant further investigation.
Biosynthetic Engineering
The elucidation of the azinomycin B biosynthetic pathway opens opportunities for:
-
Investigating enzymatic mechanisms for building structurally unique and pharmaceutically important groups, including the azabicyclic ring system and epoxide moiety
-
Metabolic engineering to produce new azinomycin analogues with modified NPA moieties
-
Optimization of production yields through genetic manipulation of the producer organism
Clinical Development Challenges
While Azinomycin B shows promising antitumor activity, several challenges must be addressed before clinical application:
-
Optimization of selectivity for cancer cells over normal cells
-
Development of effective delivery systems to target specific tissues
-
Investigation of toxicity and pharmacokinetic properties
-
Enhancement of stability under physiological conditions
Combination Therapies
Exploring the potential synergistic effects of Azinomycin B with other anticancer agents could lead to more effective treatment strategies with reduced side effects and drug resistance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume